cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a cyclopentyl group, and a brominated dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.
Introduction of the Brominated Dimethoxyphenyl Group: The brominated dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-bromo-4,5-dimethoxybenzyl alcohol as a starting material.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction.
Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing them to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include using high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of substituted quinoline compounds.
Scientific Research Applications
cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- (2-Bromo-4,5-dimethoxyphenyl)-acetic acid
- 2-Bromo-4,5-dimethoxybenzyl bromide
Uniqueness
cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H28BrNO5 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
cyclopentyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H28BrNO5/c1-13-21(24(28)31-14-7-4-5-8-14)22(23-17(26-13)9-6-10-18(23)27)15-11-19(29-2)20(30-3)12-16(15)25/h11-12,14,22,26H,4-10H2,1-3H3 |
InChI Key |
SKPWHRBHUFFGNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3Br)OC)OC)C(=O)OC4CCCC4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3Br)OC)OC)C(=O)OC4CCCC4 |
Origin of Product |
United States |
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